molecular formula C14H14FN3O3 B4328176 ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate

ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate

Cat. No. B4328176
M. Wt: 291.28 g/mol
InChI Key: SYAPPZBRKLZDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate, also known as EFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFPA is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has shown potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has been studied for its potential use as an anti-cancer agent. Studies have shown that ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has also been studied for its potential use as an anti-inflammatory agent. In material science, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has been studied for its potential use as a building block for the synthesis of novel materials. In agriculture, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has been studied for its potential use as a herbicide.

Mechanism of Action

Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDAC activity, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate induces changes in gene expression that lead to the inhibition of cell proliferation and the induction of apoptosis. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has been shown to have various biochemical and physiological effects. In cancer cells, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate induces apoptosis and inhibits cell proliferation. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate also inhibits the migration and invasion of cancer cells. In inflammatory cells, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate inhibits the production of inflammatory mediators, such as prostaglandins. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has several advantages for lab experiments, including its high yield and ease of synthesis. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate is also stable under normal laboratory conditions. However, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate. One direction is the development of more efficient synthesis methods that can increase the yield of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate. Another direction is the study of the pharmacokinetics and pharmacodynamics of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate in animal models. This will provide valuable information on the optimal dosing and administration of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate for therapeutic use. Another direction is the study of the potential use of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate in combination with other drugs for the treatment of cancer and other diseases. Finally, the study of the potential use of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate as a building block for the synthesis of novel materials is an exciting area of research.

properties

IUPAC Name

ethyl 2-[3-[(3-fluorobenzoyl)amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c1-2-21-13(19)9-18-7-6-12(17-18)16-14(20)10-4-3-5-11(15)8-10/h3-8H,2,9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAPPZBRKLZDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-1-acetic acid, 3-[(3-fluorobenzoyl)amino]-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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